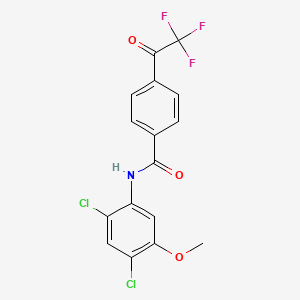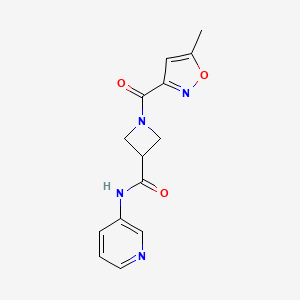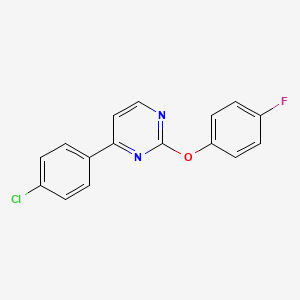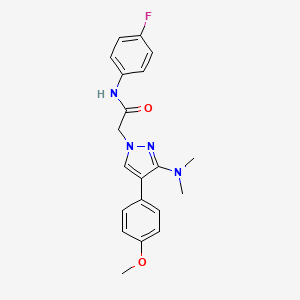![molecular formula C34H28N4O3S2 B2487138 3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 670271-27-9](/img/structure/B2487138.png)
3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemically complex molecules that feature a variety of functional groups and structural motifs common in medicinal chemistry. These molecules are typically synthesized through multi-step organic synthesis, involving the condensation, cyclization, and functionalization of simpler precursor molecules.
Synthesis Analysis
Synthesis of complex molecules like this typically involves a series of reactions including condensation, cyclization, and functional group modifications. For example, the synthesis of similar complex molecules often starts with the condensation of simpler precursors, followed by cyclization to form the core structure, and then further functionalized to introduce additional groups (Talupur et al., 2021).
Molecular Structure Analysis
The molecular structure of complex organic compounds is typically elucidated using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry, alongside X-ray crystallography for solid-state structure determination. These techniques allow for the detailed understanding of the molecule's framework and the spatial arrangement of its atoms (Bakhite, 2001).
Chemical Reactions and Properties
The chemical reactivity of such molecules is influenced by the presence of multiple reactive functional groups. Studies on similar compounds show that they can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic addition, and redox reactions, depending on the nature of the substituents and the reaction conditions (Aleksandrov et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis Techniques
The synthesis of functionalized partially hydrogenated quinolines, including derivatives similar to the mentioned compound, has been achieved through a Stork reaction — intramolecular transamination — alkylation tandem protocol. These synthesis methods provide insights into the structural and molecular characteristics of such compounds, with X-ray diffraction analysis used to study their molecular and crystal structures (Dyachenko et al., 2019).
Photophysical Properties
The study of quinoline derivatives, including those structurally related to the compound , has extended into the investigation of their fluorescent properties. For instance, a series of novel quinoline derivatives were synthesized and their fluorescent properties evaluated in different organic solvents, showing that these compounds are fluorescent in solution and exhibit specific photophysical constants such as quantum yield and stokes shift (Bodke et al., 2013).
Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Fluorophores
Research into the photophysical properties of azole-quinoline based fluorophores, inspired by ESIPT, synthesized from derivatives including those related to the target compound, has shown dual emissions (normal and ESIPT emission) and a large Stokes shift. These findings indicate the potential utility of such compounds in fluorescent probes and materials science due to their photostability and distinct emission properties (Padalkar & Sekar, 2014).
Antimicrobial and Antitumor Activities
Several studies have been conducted on derivatives structurally related to the mentioned compound, focusing on their antimicrobial and antitumor activities. The synthesis of new thiazolo[5,4-b]quinoline derivatives has revealed significant antitumor activities in vitro, emphasizing the therapeutic potential of these compounds in cancer treatment (Alvarez-Ibarra et al., 1997). Additionally, quinoline derivatives containing an azole nucleus have been synthesized and evaluated for their antimicrobial activity, demonstrating good to moderate activity against a variety of microorganisms (Özyanik et al., 2012).
Propiedades
IUPAC Name |
3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O3S2/c1-34(2)16-23-27(24(39)17-34)26(18-11-13-21(41-3)14-12-18)28-29(35)30(43-33(28)38-23)31(40)36-20-8-6-7-19(15-20)32-37-22-9-4-5-10-25(22)42-32/h4-15H,16-17,35H2,1-3H3,(H,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBFTAOGESPIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5)N)C7=CC=C(C=C7)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2487055.png)





![N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2487069.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2487070.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2487071.png)
![1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2487072.png)
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate](/img/structure/B2487073.png)
![N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2487075.png)
![5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2487076.png)
